molecular formula C8H10ClOP B073922 Ethyl(phenyl)phosphinoyl chloride CAS No. 1499-22-5

Ethyl(phenyl)phosphinoyl chloride

Cat. No. B073922
CAS RN: 1499-22-5
M. Wt: 188.59 g/mol
InChI Key: IHJRCKILKAJAQT-UHFFFAOYSA-N
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Description

Ethyl(phenyl)phosphinoyl chloride is a compound that belongs to the class of organophosphorus compounds. This compound has gained significant attention in scientific research due to its unique properties and potential applications in various fields. In

Mechanism Of Action

Ethyl(phenyl)phosphinoyl chloride acts as a nucleophile in organic reactions. It reacts with electrophiles to form new chemical bonds. This property makes it a valuable reagent in organic synthesis. Additionally, Ethyl(phenyl)phosphinoyl chloride can act as a Lewis acid catalyst in certain reactions.

Biochemical And Physiological Effects

There is limited research on the biochemical and physiological effects of Ethyl(phenyl)phosphinoyl chloride. However, it is known to be toxic and can cause harm to human health if not handled properly. It can cause skin and eye irritation, respiratory problems, and other health issues.

Advantages And Limitations For Lab Experiments

One of the advantages of Ethyl(phenyl)phosphinoyl chloride is its versatility in organic synthesis. It can be used as a reagent in various reactions, making it a valuable tool in the laboratory. However, its toxicity and potential health hazards make it challenging to handle. It requires special precautions and safety measures to be taken when handling this compound.

Future Directions

There are several future directions for the research on Ethyl(phenyl)phosphinoyl chloride. One potential area of research is the development of safer and more environmentally friendly synthesis methods. Another area of research is the exploration of its potential applications in the development of new materials, such as polymers and coatings. Additionally, further research is needed to understand the biochemical and physiological effects of this compound and its potential impact on human health and the environment.
Conclusion:
In conclusion, Ethyl(phenyl)phosphinoyl chloride is a valuable compound with potential applications in various fields. Its versatility in organic synthesis makes it a valuable tool in the laboratory. However, its toxicity and potential health hazards require special precautions and safety measures to be taken when handling this compound. Further research is needed to explore its potential applications and understand its impact on human health and the environment.

Scientific Research Applications

Ethyl(phenyl)phosphinoyl chloride has been extensively studied for its applications in various fields. It has been used as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It has also been used as a catalyst in various organic reactions. Furthermore, Ethyl(phenyl)phosphinoyl chloride has been used in the development of new materials, such as polymers and coatings.

properties

CAS RN

1499-22-5

Product Name

Ethyl(phenyl)phosphinoyl chloride

Molecular Formula

C8H10ClOP

Molecular Weight

188.59 g/mol

IUPAC Name

[chloro(ethyl)phosphoryl]benzene

InChI

InChI=1S/C8H10ClOP/c1-2-11(9,10)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

IHJRCKILKAJAQT-UHFFFAOYSA-N

SMILES

CCP(=O)(C1=CC=CC=C1)Cl

Canonical SMILES

CCP(=O)(C1=CC=CC=C1)Cl

synonyms

ETHYL PHENYL PHOSPHINSAEURECHLORID

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl ethylphenylphosphinate (2 g, 10 mmol) in benzene (200 mL) is added oxalyl chloride (1.3 mL, 15 mmol). The mixture is stirred for 3 hours at room temperature. The volatiles are removed on a rotary evaporater and the product is dried under vacuum for 12 hours to give ethylphenylphosphinic chloride as an oil.
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2 g
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1.3 mL
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200 mL
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solvent
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Synthesis routes and methods II

Procedure details

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